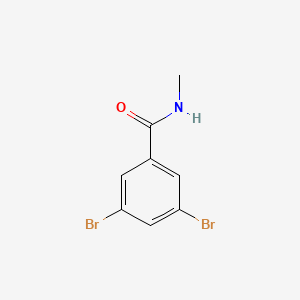

3,5-dibromo-N-methylbenzamide

Description

3,5-Dibromo-N-methylbenzamide is a halogenated benzamide derivative characterized by bromine substituents at the 3- and 5-positions of the aromatic ring and a methyl group on the amide nitrogen. For instance, 3,5-dibromobenzamide (a closely related compound) was synthesized with a 78% yield and a melting point of 213–215°C, as reported in a 2014 study . The N-methyl substitution is a common modification to alter physicochemical properties such as lipophilicity and metabolic stability, which are critical in pharmaceutical and agrochemical applications.

Propriétés

IUPAC Name |

3,5-dibromo-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPRMRQDMNDPFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-N-methylbenzamide typically involves the bromination of N-methylbenzamide. One common method is the bromination of N-methylbenzamide using bromine in the presence of a catalyst such as iron bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 5th positions of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of 3,5-dibromo-N-methylbenzamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Dibromo-N-methylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form 3,5-dibromo-N-methylbenzylamine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the compound can lead to the formation of 3,5-dibromo-N-methylbenzoic acid.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Substitution Reactions: Products like 3,5-diamino-N-methylbenzamide or 3,5-dithiomethyl-N-methylbenzamide.

Reduction Reactions: 3,5-dibromo-N-methylbenzylamine.

Oxidation Reactions: 3,5-dibromo-N-methylbenzoic acid.

Applications De Recherche Scientifique

3,5-Dibromo-N-methylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atoms make it a versatile building block for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mécanisme D'action

The mechanism of action of 3,5-dibromo-N-methylbenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its bromine atoms can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparaison Avec Des Composés Similaires

Halogen vs. Alkoxy Substituents

Amide Nitrogen Modifications

Physicochemical Properties

- Lipophilicity : Bromine atoms in 3,5-dibromo-N-methylbenzamide enhance lipophilicity compared to methoxy- or hydroxy-substituted analogs (e.g., ). This trait is advantageous in drug design for membrane permeability.

- Melting Points: Brominated derivatives (e.g., ) exhibit higher melting points than non-halogenated analogs due to stronger intermolecular halogen bonding .

Spectroscopic Characteristics

NMR Data Comparison

- Carbonyl Carbon Shifts :

- 3,5-Dibromo-N-methylbenzamide : Expected near ~167 ppm (analogous to B11 in ) due to electron-withdrawing Br substituents.

- 3,5-Dimethoxy-N,N-dimethylbenzamide : Lower carbonyl shift (171.2 ppm, ), reflecting electron-donating methoxy groups .

- 4-Bromo-2-(2,4-difluorophenylsulfonamido)-N-(3,5-dimethoxyphenyl)benzamide (C10, ) : Carbonyl at 166.3 ppm, influenced by sulfonamido and methoxy groups .

Aromatic Proton Environments

- Methoxy-substituted compounds (e.g., ) show upfield-shifted aromatic protons (δ 6.48–6.53 ppm) compared to brominated analogs, where deshielding by Br would likely result in δ >7.0 ppm .

Activité Biologique

3,5-Dibromo-N-methylbenzamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and antitumor properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with bromine substituents at the 3 and 5 positions and a methyl group attached to the nitrogen atom. Its molecular formula is C9H8Br2N, with a molecular weight of approximately 322.98 g/mol. The presence of bromine atoms enhances its lipophilicity, which may influence its interaction with biological membranes and targets.

1. Antibacterial Activity

Preliminary studies indicate that 3,5-dibromo-N-methylbenzamide exhibits notable antibacterial properties. In vitro assays have shown that it can inhibit the growth of various bacterial strains, although specific mechanisms remain under investigation. The compound's lipophilicity may facilitate better membrane penetration, enhancing its effectiveness against Gram-positive and Gram-negative bacteria.

2. Antifungal Activity

Research has also suggested antifungal activity against common pathogens such as Candida spp. and Aspergillus spp. The compound's structural features likely contribute to its ability to disrupt fungal cell membranes or inhibit key metabolic pathways.

3. Antitumor Activity

A significant area of research focuses on the antitumor properties of 3,5-dibromo-N-methylbenzamide. Studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

The biological activity of 3,5-dibromo-N-methylbenzamide can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions: The bromine substituents can participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that affect cellular processes.

- Inhibition of Enzymatic Activity: The amide group may interact with enzymes involved in critical metabolic pathways, leading to reduced cell viability in bacteria and cancer cells.

- Membrane Disruption: Enhanced lipophilicity may allow the compound to integrate into lipid bilayers, disrupting membrane integrity in fungal and bacterial cells.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various benzamide derivatives, 3,5-dibromo-N-methylbenzamide was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antibacterial potential.

Case Study 2: Antitumor Activity

A recent investigation into the antitumor effects of 3,5-dibromo-N-methylbenzamide involved treating human breast cancer cell lines (MCF-7) with varying concentrations (0-100 µM). The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours, suggesting potent antitumor activity.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| 3,5-Dibromo-N-methylbenzamide | C9H8Br2N | Dual bromination enhances activity | Antibacterial, antifungal, antitumor |

| N-Methylbenzamide | C9H11NO | Lacks bromination | Limited antibacterial activity |

| 3-Bromo-N-methylbenzamide | C9H10BrN | Single bromine atom | Moderate antibacterial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.